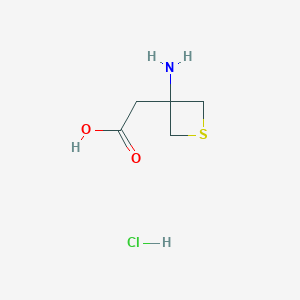

2-(3-aminothietan-3-yl)acetic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-aminothietan-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c6-5(1-4(7)8)2-9-3-5;/h1-3,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLZNDYFYXUPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminothietan-3-yl)acetic acid hydrochloride typically involves the formation of the thietane ring followed by the introduction of the amino and acetic acid groups. One common method involves the reaction of a suitable thiirane precursor with an amine under acidic conditions to form the thietane ring. The resulting intermediate is then reacted with chloroacetic acid to introduce the acetic acid group, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-(3-aminothietan-3-yl)acetic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-aminothietan-3-yl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups or the thietane ring itself.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino group.

Wissenschaftliche Forschungsanwendungen

2.1. Medicinal Chemistry

The compound has shown potential in various therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of thietan compounds exhibit significant antimicrobial properties. Studies have demonstrated that modifications to the thietan structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Preliminary studies suggest that 2-(3-aminothietan-3-yl)acetic acid hydrochloride may possess anticancer activity. In vitro assays have reported cytotoxic effects on human tumor cell lines, indicating its potential as a lead compound for developing new anticancer agents .

2.2. Neuropharmacology

The compound's structural attributes suggest possible interactions with neurotransmitter systems:

- Neuroprotective Effects : There is emerging evidence that thietan derivatives can exhibit neuroprotective effects, potentially through modulation of neurotransmitter release or inhibition of neuroinflammatory pathways. This positions 2-(3-aminothietan-3-yl)acetic acid hydrochloride as a candidate for further investigation in neurodegenerative diseases .

3.1. Synthesis and Characterization

Various synthesis methods have been explored to produce 2-(3-aminothietan-3-yl)acetic acid hydrochloride efficiently:

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Thiourea Reaction | Thiourea, Acetic Anhydride | 85% | |

| Hydrolysis Process | Ethyl (2-amino-thiazol-4-yl)-acetate | 90% |

These methods highlight the compound's synthetic versatility and the potential for large-scale production.

3.2. Biological Evaluation

In a study assessing the biological activities of thietan derivatives, 2-(3-aminothietan-3-yl)acetic acid hydrochloride was evaluated for its cytotoxicity against various cancer cell lines:

These findings support the hypothesis that this compound may serve as a basis for developing novel anticancer therapies.

Wirkmechanismus

The mechanism of action of 2-(3-aminothietan-3-yl)acetic acid hydrochloride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the thietane ring can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 2-(3-Aminothietan-3-yl)acetic acid hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂S

- Molecular Weight : 197.68 g/mol

- CAS Number : 1797015-33-8

- Structure: Comprises a strained 4-membered thietane ring (containing sulfur) substituted with an amino group at the 3-position, linked to an acetic acid moiety. The hydrochloride salt enhances solubility and stability.

Key Features :

- Functionality: The amino group enables hydrogen bonding, while the thioether sulfur contributes to lipophilicity. These properties make it a candidate for pharmaceutical and agrochemical applications .

Comparison with Structural Analogs

Thiolane Analogs: 2-(3-Aminothiolan-3-yl)acetic Acid Hydrochloride

- Structure : 5-membered thiolane ring (sulfur-containing) vs. 4-membered thietane.

- Molecular Formula: C₆H₁₂ClNO₂S (identical to thietane analog).

- Key Differences :

- Reduced ring strain in thiolane may lower reactivity but improve conformational flexibility.

- Thiolane’s larger ring size could alter pharmacokinetic properties (e.g., bioavailability).

Oxetane Analogs: 2-(3-Aminooxetan-3-yl)acetic Acid Hydrochloride

- Structure : Oxygen replaces sulfur in the 4-membered oxetane ring.

- Molecular Formula: C₅H₉ClNO₃ (hydrochloride salt).

- Key Differences :

- Oxetane’s higher polarity (due to oxygen) increases water solubility compared to thietane.

- Reduced lipophilicity may limit membrane permeability.

- Applications : Used in medicinal chemistry for metabolic stability enhancement .

Sulfone Derivatives: Methyl 2-(3-Amino-1,1-dioxo-thietan-3-yl)acetate Hydrochloride

- Structure : Thietane ring oxidized to a sulfone (SO₂).

- Molecular Formula: C₆H₁₂ClNO₄S.

- Key Differences :

- Sulfone group increases polarity and stability but reduces nucleophilicity.

- Methyl ester form lowers acidity compared to free carboxylic acid.

- Applications: Potential in prodrug design or as intermediates in oxidation-sensitive syntheses .

Bicyclic Isosteres: 2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic Acid Hydrochloride

- Structure : Rigid bicyclopentane core replaces thietane.

- Molecular Formula: C₇H₁₂ClNO₂.

- Key Differences :

- Bicyclic structure mimics phenyl rings (bioisostere) with improved metabolic resistance.

- Enhanced steric hindrance may limit interaction with certain enzymes.

- Applications : Prominent in fragment-based drug discovery for CNS targets .

Morpholine Derivatives: 2-(Morpholin-4-yl)acetic Acid Hydrochloride

- Structure : 6-membered morpholine ring (O and N atoms) vs. thietane.

- Molecular Formula: C₆H₁₂ClNO₃.

- Key Differences :

- Morpholine’s larger ring offers multiple hydrogen-bonding sites.

- Higher conformational flexibility may reduce target specificity.

- Applications : Common in coordination chemistry and ligand design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Functional Group Impact on Properties

Biologische Aktivität

2-(3-Aminothietan-3-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, biological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H9NO3S

- SMILES Notation : C1CC(SC1)(CC(=O)O)N

- InChIKey : JWDQOMXRJMVQIQ-UHFFFAOYSA-N

This compound features a thietane ring, which is significant for its biological interactions.

Research indicates that compounds with similar structures can act on various biological targets, including enzymes and receptors. The thietane moiety may enhance binding affinity to specific proteins, influencing pathways related to inflammation and cellular proliferation.

1. Antimicrobial Activity

Studies have shown that thietane derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.12 μg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae . While specific data on 2-(3-aminothietan-3-yl)acetic acid hydrochloride is limited, the structural similarities suggest potential efficacy in this area.

2. Cytotoxicity

Cytotoxic effects have been observed in related compounds, particularly in cancer cell lines. For example, derivatives of thiazolidinone showed low antiproliferative activity against HepG2 cells . This suggests that 2-(3-aminothietan-3-yl)acetic acid hydrochloride may also possess cytotoxic properties, warranting further investigation.

3. Enzyme Inhibition

The compound may inhibit key enzymes involved in metabolic pathways. Aldose reductase inhibitors, for example, are crucial in managing diabetic complications . While specific inhibition data for this compound is not yet available, its structural characteristics align with known inhibitors.

Study 1: Antimicrobial Efficacy

A study isolated bioactive compounds from Colocasia species and evaluated their antimicrobial activity using the disc diffusion method. The isolated compounds showed promising zones of inhibition against various pathogens . This highlights the potential for further exploration of thietane derivatives in antimicrobial applications.

Study 2: Analgesic and Anti-inflammatory Properties

In vivo tests on related compounds demonstrated significant analgesic effects in acetic acid-induced writhing tests and anti-inflammatory actions in formalin-induced models . These findings suggest that 2-(3-aminothietan-3-yl)acetic acid hydrochloride could be investigated for similar therapeutic applications.

Research Findings Summary

| Biological Activity | Related Compound Findings | Potential for 2-(3-Aminothietan-3-yl)acetic Acid Hydrochloride |

|---|---|---|

| Antimicrobial | MIC = 3.12 μg/mL | Likely effective based on structural similarities |

| Cytotoxicity | Low activity in HepG2 | Potential cytotoxic effects need exploration |

| Enzyme Inhibition | Aldose reductase inhibitors are effective | Possible inhibition based on structure |

| Analgesic | Significant inhibition in writhing tests | Potential analgesic properties require further study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.